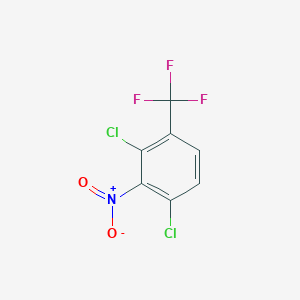

2,4-Dichloro-3-nitrobenzotrifluoride

Übersicht

Beschreibung

2,4-Dichloro-3-nitrobenzotrifluoride is a chemical compound with the molecular formula C7H2Cl2F3NO2 . It is used as a reagent in the synthesis of kinesin spindle protein inhibitors .

Synthesis Analysis

The synthesis of 2,4-Dichloro-3-nitrobenzotrifluoride involves the replacement of at least one m-nitro group in a nitrobenzotrifluoride by chlorine using chlorine gas in the presence of a catalyst comprising a metal salt and a sulphur compound . The process is carried out by treating the compound with molecular chlorine .Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-3-nitrobenzotrifluoride consists of a benzene ring with two chlorine atoms, a nitro group, and a trifluoromethyl group attached to it .Physical And Chemical Properties Analysis

2,4-Dichloro-3-nitrobenzotrifluoride is a yellow crystal that is insoluble in water . It has a molecular weight of 304.995 Da and a monoisotopic mass of 303.926544 Da .Wissenschaftliche Forschungsanwendungen

Crystal Structures of Chemical Isomers

1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and its isomer are chemical compounds related to 2,4-Dichloro-3-nitrobenzotrifluoride. Their crystal structures were determined for potential cocrystal formation. However, due to specific molecular interactions, no cocrystal could be formed, indicating unique packing properties (Lynch & Mcclenaghan, 2003).

Groundwater Contamination Analysis

2,4-Dichloro-3-nitrobenzotrifluoride and its derivatives have been detected in groundwater, indicating their environmental relevance. The study developed analytical methods for their quantification, highlighting their presence as environmental contaminants (Lava et al., 2013).

X-ray Powder Diffraction

The compound 2,4-dichloro-5-nitrobenzoic acid, closely related to 2,4-Dichloro-3-nitrobenzotrifluoride, was studied using X-ray powder diffraction, providing insights into its crystallographic properties (Quevedo et al., 1998).

Spin-Spin Coupling Analysis

The study of indirect spin-spin coupling constants in various nitrobenzotrifluoride derivatives, including 2-fluoro-5-nitrobenzotrifluoride, contributes to understanding molecular interactions at the atomic level (Schaefer et al., 1975).

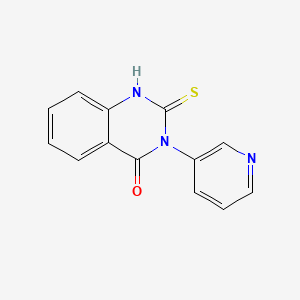

Chemical Synthesis and Applications

- Oxidation of anilines to nitroso-compounds: The study of chemical transformations involving fluorinated anilines to nitroso-compounds is relevant for organic synthesis and pharmaceutical applications (Nunno et al., 1970).

- Nucleophile Structure Effects: Research on the reactivity of nitro and fluoro groups in benzotrifluorides, including their interactions with phenols, is significant for understanding chemical reactivity and synthesis (Khalfina & Vlasov, 2002).

- Eco-friendly Synthetic Methods: Development of green synthetic methods for the preparation of important functional molecules, utilizing compounds such as 1,1-dichloro-2-nitroethene, showcases the role of these chemicals in sustainable chemistry (Zhu et al., 2015).

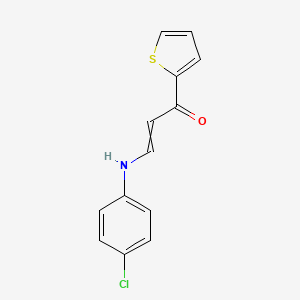

Molecular Structure Analysis

The study of molecular structures, such as 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, offers insights into the physical and chemical properties of nitrobenzotrifluoride derivatives (Kumar et al., 2014).

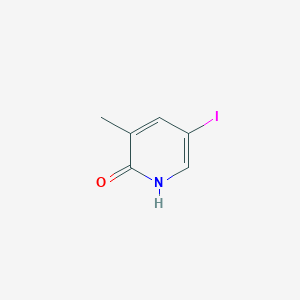

Optical and Dielectric Properties

Research on fluorinated polyimides, synthesized from compounds like 2-chloro-5-nitrobenzotrifluoride, highlights the significance of these materials in advanced optoelectronics due to their unique optical and dielectric properties (Jang et al., 2007).

Safety and Hazards

2,4-Dichloro-3-nitrobenzotrifluoride is moderately toxic by ingestion, inhalation, and subcutaneous routes . It is combustible when exposed to heat or flame and emits very toxic fumes of F and NOx when heated to decomposition . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Wirkmechanismus

Target of Action

, which are often used in the synthesis of various organic compounds .

Mode of Action

. The nitro group in the compound could potentially undergo reduction reactions, while the trifluoromethyl group might participate in nucleophilic substitution reactions.

Pharmacokinetics

, which could impact its bioavailability and distribution in biological systems.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-3-nitrobenzotrifluoride. For instance, its solubility in organic solvents suggests that it might be more active and stable in non-polar environments. Furthermore, it should be stored in a cool, dry place, away from fire and flammable materials .

Eigenschaften

IUPAC Name |

1,3-dichloro-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-4-2-1-3(7(10,11)12)5(9)6(4)13(14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMKVPKLQUPPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371643 | |

| Record name | 2,4-Dichloro-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-3-nitrobenzotrifluoride | |

CAS RN |

203915-49-5 | |

| Record name | 1,3-Dichloro-2-nitro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203915-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)

![2-[(E)-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B1301530.png)

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)

![1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B1301569.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]acetate](/img/structure/B1301574.png)